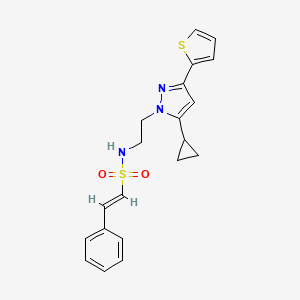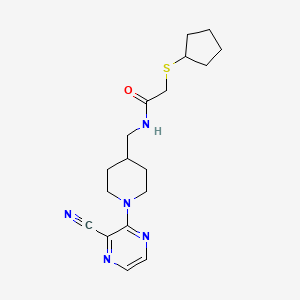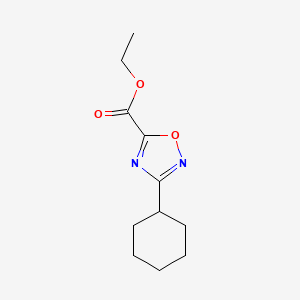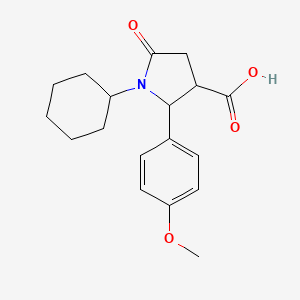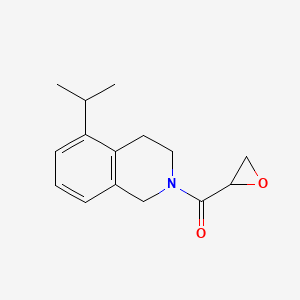
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as OPI, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields. OPI is a complex molecule that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a potent inhibitor of various enzymes, including kinases, proteases, and phosphatases. It works by binding to the active site of these enzymes, preventing them from carrying out their normal function. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to be highly selective for certain enzymes, which makes it a valuable tool for studying their function.
Biochemical and Physiological Effects:
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments is its high selectivity for certain enzymes. This makes it a valuable tool for studying their function. However, one of the limitations of using Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is the development of new drugs that target the enzymes inhibited by Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another area of research is the study of the mechanism of action of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone and its effects on different signaling pathways. Additionally, the synthesis of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone could be optimized to increase its yield and make it more accessible for experiments.
Synthesemethoden
The synthesis of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been achieved using different methods, including the reaction of oxirane with 5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-amine in the presence of a catalyst. Another method involves the reaction of oxirane with 5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-amine hydrochloride in the presence of a base. The yield of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone using these methods has been reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied extensively for its potential applications in various fields. One of the primary areas of research is its use as a chemical probe to study the function of different proteins. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used to study the activity of various enzymes, including kinases, proteases, and phosphatases.
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and other diseases. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used as a starting point for the development of new drugs that target these enzymes.
Eigenschaften
IUPAC Name |
oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(2)12-5-3-4-11-8-16(7-6-13(11)12)15(17)14-9-18-14/h3-5,10,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWHZCGIHZDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCN(C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxirane-2-carbonyl)-5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)
![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)

![2-(3-(2,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2473486.png)
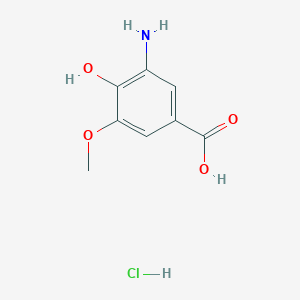
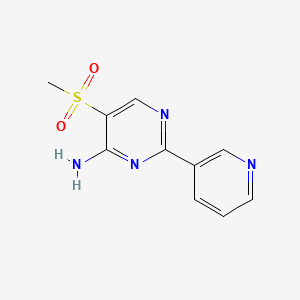
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)
